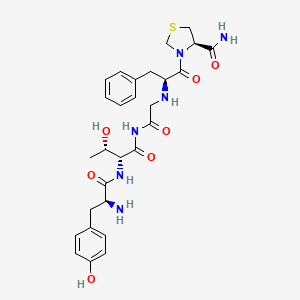
Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) is a synthetic analog of enkephalins, which are endogenous opioid peptides involved in regulating nociception (pain sensation) in the body . This compound is designed to mimic the natural enkephalins and bind to the body’s opioid receptors, potentially offering analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) involves a multi-step process. One common method includes the use of a one-pot three-component synthesis involving 2-amino-5-chlorophenol, different aldehydes, and N,N-dimethylformamide (DMF) with glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as nano-catalysis and green chemistry approaches are employed to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of thiazolidine derivatives in various chemical reactions.
Biology: Investigated for its potential role in modulating pain sensation and stress response in the body.
Medicine: Explored as a potential analgesic agent due to its ability to bind to opioid receptors.
Industry: Utilized in the synthesis of other bioactive compounds and as a probe in drug design.
Mechanism of Action
The mechanism of action of Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) involves binding to the delta and mu opioid receptors in the body . These receptors are G-protein-coupled receptors that mediate the effects of endogenous opioids. Upon binding, the compound activates intracellular signaling pathways that result in analgesic effects and modulation of stress response .
Comparison with Similar Compounds
Similar Compounds
Leu-enkephalin: Another endogenous opioid peptide with a similar structure and function.
Met-enkephalin: A naturally occurring enkephalin with a methionine residue.
Thiazolidine derivatives: Compounds with a thiazolidine ring structure, used in various medicinal applications.
Uniqueness
Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) is unique due to its synthetic origin and specific modifications that enhance its stability and binding affinity to opioid receptors . This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
64889-80-1 |
|---|---|
Molecular Formula |
C28H36N6O7S |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
(4R)-3-[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-2-oxoethyl]amino]-3-phenylpropanoyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C28H36N6O7S/c1-16(35)24(33-26(39)20(29)11-18-7-9-19(36)10-8-18)27(40)32-23(37)13-31-21(12-17-5-3-2-4-6-17)28(41)34-15-42-14-22(34)25(30)38/h2-10,16,20-22,24,31,35-36H,11-15,29H2,1H3,(H2,30,38)(H,33,39)(H,32,37,40)/t16-,20-,21-,22-,24+/m0/s1 |
InChI Key |
XWEXYQXVJBTXIE-GURFEQJZSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)NC(=O)CN[C@@H](CC1=CC=CC=C1)C(=O)N2CSC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(=O)CNC(CC1=CC=CC=C1)C(=O)N2CSCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















